2-[(3-chlorophenyl)amino]-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
- Reactants: 2-(3-Chloroanilino)pyrido[1,2-a]pyrimidin-4-one and benzaldehyde.
- Conditions: Reflux in ethanol with an acid catalyst.
- Product: 2-(3-Chloroanilino)-9-Me-3-((phenylimino)methyl)-4H-pyrido(1,2-a)pyrimidin-4-one.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloroanilino)-9-Me-3-((phenylimino)methyl)-4H-pyrido(1,2-a)pyrimidin-4-one typically involves multi-step organic reactions.
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Step 1: Synthesis of Pyrido[1,2-a]pyrimidin-4-one Core
- Reactants: 2-aminopyridine and an appropriate aldehyde.
- Conditions: Reflux in ethanol with an acid catalyst.
- Product: Pyrido[1,2-a]pyrimidin-4-one.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylimino methyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The chloro group in the 3-chloroanilino moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted anilino derivatives.
Scientific Research Applications
2-(3-Chloroanilino)-9-Me-3-((phenylimino)methyl)-4H-pyrido(1,2-a)pyrimidin-4-one has been extensively studied for its potential as a cyclin-dependent kinase (CDK) inhibitor . CDKs are crucial regulators of the cell cycle, and their inhibition is a promising strategy for cancer therapy. This compound has shown significant inhibitory activity against CDK1 and CDK2, making it a potential candidate for anticancer drug development .
Additionally, the compound has been investigated for its antibacterial and antifungal properties. It has demonstrated moderate activity against various bacterial and fungal strains, suggesting its potential use in antimicrobial therapies .
Mechanism of Action
The mechanism of action of 2-(3-chloroanilino)-9-Me-3-((phenylimino)methyl)-4H-pyrido(1,2-a)pyrimidin-4-one involves the inhibition of cyclin-dependent kinases (CDKs). The compound binds to the ATP-binding site of CDKs, preventing the phosphorylation of target proteins required for cell cycle progression . This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include CDK1 and CDK2, which are key regulators of the G1/S and G2/M phases of the cell cycle .
Comparison with Similar Compounds
Similar Compounds
Roscovitine: A well-known CDK inhibitor with a purine core structure.
Olomoucine: Another CDK inhibitor with a similar mechanism of action.
Purvalanol: A potent CDK inhibitor with a different core structure but similar inhibitory activity.
Uniqueness
2-(3-Chloroanilino)-9-Me-3-((phenylimino)methyl)-4H-pyrido(1,2-a)pyrimidin-4-one is unique due to its pyrido[1,2-a]pyrimidin-4-one core, which provides distinct binding properties and selectivity towards CDKs compared to other inhibitors like roscovitine and olomoucine . Its structural modifications, such as the 3-chloroanilino and phenylimino methyl groups, enhance its inhibitory activity and specificity .
Properties
Molecular Formula |
C22H17ClN4O |
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Molecular Weight |
388.8 g/mol |
IUPAC Name |
2-(3-chloroanilino)-9-methyl-3-(phenyliminomethyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C22H17ClN4O/c1-15-7-6-12-27-21(15)26-20(25-18-11-5-8-16(23)13-18)19(22(27)28)14-24-17-9-3-2-4-10-17/h2-14,25H,1H3 |
InChI Key |
WGRNDRDFHYJIMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC=CC=C3)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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